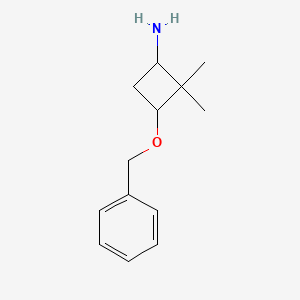
3-(Benzyloxy)-2,2-diméthylcyclobutan-1-amine
Vue d'ensemble
Description
3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaire pharmaceutique
3-(Benzyloxy)-2,2-diméthylcyclobutan-1-amine: est principalement utilisé comme intermédiaire dans la recherche pharmaceutique. En tant qu'intermédiaire, il peut être utilisé dans la synthèse de diverses molécules pharmacologiquement actives. Sa structure unique en fait un précurseur précieux dans le développement de médicaments susceptibles d'interagir avec des cibles biologiques telles que les enzymes ou les récepteurs dans l'organisme .
Synthèse de molécules chirales
Le centre chiral du composé en fait une matière première importante pour la synthèse de médicaments chiraux. La chiralité est un facteur clé dans la conception des médicaments, car elle peut affecter considérablement l'efficacité et la sécurité d'un médicament. Les chercheurs peuvent utiliser ce composé pour créer des substances énantiomériquement pures, essentielles pour produire des médicaments ayant les effets thérapeutiques souhaités .
Science des matériaux
En science des matériaux, This compound peut être utilisé pour modifier les propriétés des polymères. En incorporant ce composé dans les chaînes de polymère, les scientifiques peuvent modifier les caractéristiques physiques des matériaux, telles que leur stabilité thermique, leur rigidité et leur solubilité, ce qui est crucial pour développer de nouveaux matériaux avec des applications spécifiques .
Développement de catalyseurs
Ce composé peut également servir de ligand ou de composant structurel dans les catalyseurs utilisés pour les réactions chimiques. Les catalyseurs sont des substances qui augmentent la vitesse d'une réaction chimique sans être consommées dans le processus. La structure unique de ce composé pourrait fournir une spécificité et une sélectivité dans les processus catalytiques, ce qui est bénéfique pour la production chimique à l'échelle industrielle .
Recherche neurologique
La structure de This compound suggère des applications potentielles dans la recherche neurologique. Des composés ayant des structures similaires ont été utilisés comme inhibiteurs sélectifs des transporteurs d'acides aminés excitateurs (EAAT), qui jouent un rôle crucial dans la régulation de la neurotransmission synaptique. Cette application est particulièrement pertinente dans l'étude des maladies neurodégénératives et le développement de thérapies neuroprotectrices.
Industrie des arômes et des parfums
Bien qu'il ne soit pas directement lié à This compound, ses analogues structuraux ont été utilisés dans la synthèse de composés tels que l'acétate de benzyle, un agent aromatique et aromatisant courant. Cela suggère que le composé en question pourrait potentiellement être utilisé dans l'industrie des arômes et des parfums pour développer de nouveaux agents aromatiques ou aromatisants.
Propriétés
IUPAC Name |
2,2-dimethyl-3-phenylmethoxycyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDSYBZISZBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OCC2=CC=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate](/img/structure/B1527881.png)

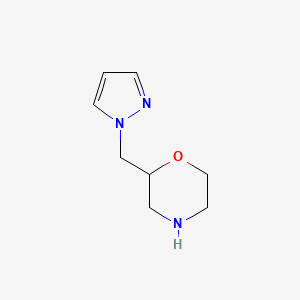
![5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B1527887.png)
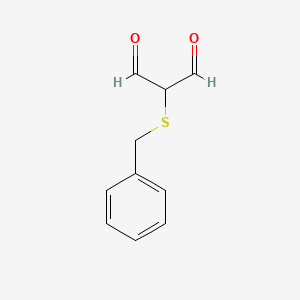
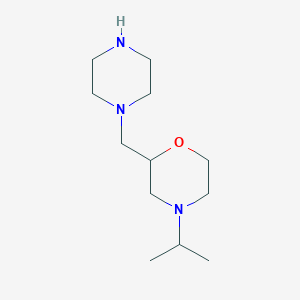
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol](/img/structure/B1527891.png)

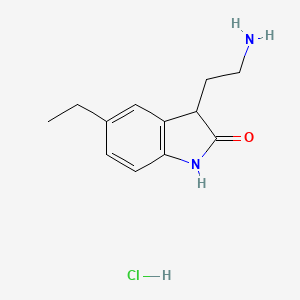
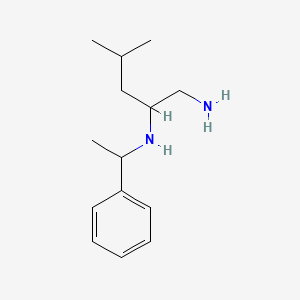
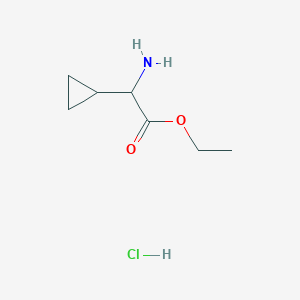
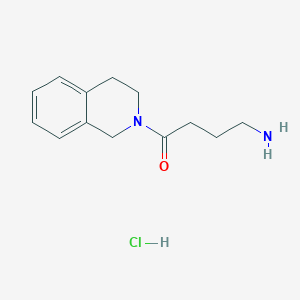
![tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B1527899.png)

